(-)-Terpinen-4-ol

Catalog No.
S625231
CAS No.
20126-76-5
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Terpinen-4-ol

CAS Number

20126-76-5

Product Name

(-)-Terpinen-4-ol

IUPAC Name

(1R)-4-methyl-1-propan-2-ylcyclohex-3-en-1-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-8(2)10(11)6-4-9(3)5-7-10/h4,8,11H,5-7H2,1-3H3/t10-/m0/s1

InChI Key

WRYLYDPHFGVWKC-JTQLQIEISA-N

SMILES

CC1=CCC(CC1)(C(C)C)O

Synonyms

(R)-1-isopropyl-4-methyl-3-cyclohexen-1-ol, terpinen-4-ol, terpinenol-4

Canonical SMILES

CC1=CCC(CC1)(C(C)C)O

Isomeric SMILES

CC1=CC[C@](CC1)(C(C)C)O

(-)-Terpinen-4-ol is a naturally occurring monoterpenoid alcohol with the chemical formula C₁₀H₁₈O. It is a primary component of tea tree oil, derived from the leaves of Melaleuca alternifolia, and is also found in other plants such as Juniperus communis. The compound features a unique structure characterized by a cyclohexene ring with a hydroxyl group at the 4-position, contributing to its distinctive aroma and potential therapeutic properties .

The mechanism of action of (-)-Terpinen-4-ol for its various biological effects is still under investigation [, ]. However, research suggests it might involve:

  • Disruption of bacterial cell membranes [].
  • Modulation of inflammatory pathways [].
  • Induction of apoptosis (programmed cell death) in cancer cells [].
  • Antibacterial activity

    Terpinen-4-ol has been shown to be effective against a broad spectrum of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. A study published in the journal "Microbiology" found that terpinen-4-ol inhibited the growth of these bacteria in a dose-dependent manner [].

  • Antifungal activity

    Terpinen-4-ol has also demonstrated antifungal activity against Candida albicans, a fungus commonly associated with candidiasis. A study published in the journal "Mycoses" found that terpinen-4-ol inhibited the growth of C. albicans and disrupted its cell membrane [].

  • Anti-inflammatory activity

    Terpinen-4-ol may possess anti-inflammatory properties. A study published in the journal "Inflammation Research" found that terpinen-4-ol suppressed the production of inflammatory mediators in human monocytes []. However, further research is needed to confirm these findings and elucidate the mechanisms of action.

Other Potential Applications

Terpinen-4-ol is being investigated for other potential applications besides its antimicrobial and anti-inflammatory properties. These include:

  • Treatment of Demodex blepharitis

    Demodex blepharitis is an eye condition caused by Demodex mites. A clinical trial is currently underway to investigate the efficacy of terpinen-4-ol in treating this condition [].

  • Cancer research

    Some studies suggest that terpinen-4-ol may have anti-cancer properties. However, more research is needed to understand its potential role in cancer treatment [].

, including:

  • Hydroxylation: It can undergo further hydroxylation to form more complex alcohols.
  • Oxidation: The compound can be oxidized to yield ketones or aldehydes.
  • Esterification: (-)-Terpinen-4-ol can react with carboxylic acids to form esters, which are often used in fragrance applications.

In synthetic chemistry, it has been shown that solid catalysts such as alumina and palladium on carbon can facilitate the isomer-free synthesis of (-)-terpinen-4-ol from terpinolene through selective hydrogenation processes .

(-)-Terpinen-4-ol exhibits several biological activities, including:

  • Antimicrobial Properties: It has been demonstrated to possess antibacterial and antifungal activities, making it valuable in topical antiseptics.
  • Anti-inflammatory Effects: Research indicates that (-)-terpinen-4-ol may help reduce inflammation by modulating immune responses.
  • Cardiovascular Effects: Studies suggest that it influences intracellular calcium handling in cardiac cells, potentially affecting heart rhythm .

Despite these promising activities, further clinical research is necessary to establish its efficacy and safety for therapeutic applications .

Several methods exist for synthesizing (-)-terpinen-4-ol:

  • Natural Extraction: Primarily obtained from tea tree oil through steam distillation or solvent extraction.
  • Chemical Synthesis:
    • Photooxidation of Terpinolene: This method involves the oxidation of terpinolene followed by reduction of the hydroperoxide intermediate.
    • Solid-Catalyzed Synthesis: Recent advancements have demonstrated efficient synthesis using solid catalysts, yielding high purity and avoiding isomers .

(-)-Terpinen-4-ol finds applications in various fields:

  • Cosmetics and Personal Care: Used for its fragrance and antimicrobial properties in lotions, shampoos, and soaps.
  • Pharmaceuticals: Investigated for potential use in formulations aimed at treating infections and inflammation.
  • Agriculture: Employed as a natural pesticide due to its insecticidal properties.

Research on (-)-terpinen-4-ol has explored its interactions with biological systems:

  • Calcium Handling in Cardiac Cells: Studies have shown that it alters calcium dynamics, which could have implications for heart health .
  • Synergistic Effects with Other Compounds: Interaction studies indicate that (-)-terpinen-4-ol may enhance the efficacy of other antimicrobial agents when used in combination therapies .

Several compounds share structural similarities with (-)-terpinen-4-ol. Here are some notable examples:

Compound NameChemical FormulaUnique Features
4-TerpineolC₁₀H₁₈OA stereoisomer with similar antimicrobial properties.
LinaloolC₈H₁₈OKnown for its floral scent; widely used in perfumery.
α-TerpineolC₁₀H₁₈OExhibits similar biological activities but differs in stereochemistry.
GeraniolC₁₀H₁₈OHas a rose-like scent; used in fragrances and flavoring.

(-)-Terpinen-4-ol is unique due to its specific configuration and biological effects, particularly its pronounced antimicrobial activity compared to its counterparts. Its presence in tea tree oil further distinguishes it as a natural product with significant therapeutic potential .

Molecular Formula and Weight

(-)-Terpinen-4-ol possesses the molecular formula C₁₀H₁₈O and exhibits a molecular weight of 154.25 grams per mole [1] [2] [3]. The compound belongs to the monoterpenoid class of organic molecules, specifically classified within the menthane monoterpenoids family [7]. The molecular ion mass has been confirmed through mass spectrometry analysis at 154.2493 atomic mass units [2] [11]. This molecular composition represents a saturated monoterpene alcohol with one degree of unsaturation attributed to the cyclohexene ring structure [4] [5].

Table 1: Basic Molecular Properties of (-)-Terpinen-4-ol

PropertyValueReference
Molecular FormulaC₁₀H₁₈O [1] [2] [3]
Molecular Weight154.25 g/mol [4] [5] [6]
Monoisotopic Mass154.135765 g/mol [3] [7]
CAS Registry Number20126-76-5 [14] [16] [26]
IUPAC Standard InChIKeyWRYLYDPHFGVWKC-JTQLQIEISA-N [16] [37]

Structural Characteristics

The structural framework of (-)-terpinen-4-ol is based on the para-menthane backbone, consisting of a cyclohexene ring with specific substitution patterns [7] [25]. The molecule features a hydroxyl group positioned at carbon-4 of the cyclohexene ring, along with a methyl group at carbon-4 and an isopropyl group at carbon-1 [6] [9]. The complete IUPAC nomenclature identifies the compound as (1R)-4-methyl-1-propan-2-ylcyclohex-3-en-1-ol [6] [16] [37].

The cyclohexene ring exhibits a chair conformation with the double bond located between carbons 3 and 4 [2] [7]. The tertiary alcohol functionality at carbon-1 provides the primary site for chemical reactivity, while the alkene functionality contributes to the compound's reactivity profile [25]. The isopropyl substituent adopts an equatorial position to minimize steric interactions within the cyclohexene framework [40].

Table 2: Structural Features of (-)-Terpinen-4-ol

Structural ElementPositionConfiguration
Hydroxyl GroupCarbon-1Tertiary alcohol
Methyl GroupCarbon-4Axial position
Isopropyl GroupCarbon-1Equatorial position
Double BondC3-C4Trisubstituted alkene
Ring SystemCyclohexeneChair conformation

Stereochemistry and Chirality

(-)-Terpinen-4-ol exhibits a single chiral center at carbon-1, resulting in two possible enantiomeric forms [40] [41] [42]. The (-)-enantiomer corresponds to the (1R)-configuration according to Cahn-Ingold-Prelog nomenclature [14] [16] [26]. In naturally occurring tea tree oil, the (+)-enantiomer predominates with typical ratios of approximately 68.5% (+)-enantiomer to 31.5% (-)-enantiomer [40].

The optical rotation of the pure (-)-enantiomer ranges from -19° to -31° when measured neat at 20°C using sodium D-line illumination [14] [16]. Commercial preparations of (-)-terpinen-4-ol often contain varying amounts of the (+)-enantiomer, with typical specifications allowing up to 30% of the opposite enantiomer [26]. The enantiomeric purity can be determined through chiral gas chromatography using specialized stationary phases such as cyclodextrin-based columns [40] [41].

Table 3: Stereochemical Properties of (-)-Terpinen-4-ol

PropertyValueReference
Chiral Centers1 [40] [41]
Absolute Configuration(1R) [14] [16]
Specific Rotation-19° to -31° (neat, 20°C) [14] [16]
Enantiomeric RatioVariable (typically 70:30 R:S) [26] [40]

Physical Properties

Solubility Characteristics

(-)-Terpinen-4-ol demonstrates limited water solubility, with reported values ranging from 386.6 to 848 milligrams per liter at 20°C [13] [16]. The compound exhibits very slight solubility in water due to its predominantly hydrophobic terpene structure, with the hydroxyl group providing the only hydrophilic functionality [7] [16]. Enhanced solubility is observed in polar organic solvents, particularly alcohols, where the compound shows good miscibility [16].

The compound displays excellent solubility in non-polar and moderately polar organic solvents including chloroform, ethyl acetate, and various essential oil matrices [5] [17]. The lipophilic nature of (-)-terpinen-4-ol, characterized by a calculated log P value of approximately 3.26, contributes to its preferential partitioning into organic phases [19].

Boiling and Melting Points

The boiling point of (-)-terpinen-4-ol has been reported across a range of values depending on measurement conditions and purity. At standard atmospheric pressure, the boiling point ranges from 209°C to 215°C [13] [14] [26]. Under reduced pressure conditions, the compound boils at 89°C at 8 millibar pressure [11] [18].

Specific reported boiling points include 210-215°C at atmospheric pressure [13], 212°C [14] [16], and 88-90°C under reduced pressure [5]. The relatively high boiling point reflects the presence of hydrogen bonding interactions between hydroxyl groups in the liquid phase [15]. Melting point data for (-)-terpinen-4-ol is limited, with some sources reporting a range of 137-188°C, though this may reflect decomposition rather than true melting [5].

Density and Refractive Index

The density of (-)-terpinen-4-ol at 20°C ranges from 0.920 to 0.945 grams per milliliter, with most high-purity samples falling within 0.930 to 0.936 grams per milliliter [13] [14] [16]. The specific gravity measured at 20°C relative to water at 4°C typically ranges from 0.926 to 0.934 [5] [8] [9].

The refractive index at 20°C using sodium D-line illumination ranges from 1.4720 to 1.4860 [13] [14] [16]. High-purity samples generally exhibit refractive indices between 1.4760 and 1.4820 [14] [16] [26]. These optical properties serve as important quality control parameters for commercial preparations and can indicate the presence of impurities or degradation products [15].

Table 4: Physical Constants of (-)-Terpinen-4-ol

PropertyValueConditionsReference
Boiling Point210-215°C1 atm [13]
Boiling Point212°C1 atm [14] [16]
Boiling Point88-90°C8 mbar [5]
Density0.930-0.936 g/mL20°C [14] [16]
Refractive Index1.4760-1.482020°C, 589 nm [14] [16]
Water Solubility386.6-848 mg/L20°C [13] [16]

Odor Profile and Sensory Properties

(-)-Terpinen-4-ol possesses a distinctive and complex aromatic profile characterized by multiple olfactory descriptors [17] [18] [19] [20]. The primary odor characteristics include peppery, earthy, and woody notes with additional herbal, camphoraceous, and medicinal nuances [17] [19] [21]. The compound exhibits a warm, spicy aroma reminiscent of nutmeg and marjoram essential oils [21].

Detailed sensory analysis reveals a multi-faceted odor profile with primary descriptors including warm-peppery, mildly earthy, and misty-woody characteristics [13] [20]. Additional olfactory notes encompass herbaceous, camphoraceous, and medicinal qualities that contribute to its distinctive aromatic signature [17]. The odor intensity and character can vary depending on concentration and the presence of other terpene compounds [18] [21].

Professional flavor and fragrance evaluations describe the aroma as having spicy, nutmeg-reminiscent characteristics with earthy undertones [21]. The compound contributes significantly to the characteristic odor profile of tea tree oil and serves as an important component in the reconstitution of various essential oil formulations [9] [17].

Structural Analysis Techniques

Nuclear Magnetic Resonance (NMR) Characterization

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for (-)-terpinen-4-ol through both proton and carbon-13 analysis [22] [23] [24]. Proton NMR analysis in deuterated chloroform reveals characteristic chemical shifts corresponding to the various functional groups within the molecule [23] [24].

The proton NMR spectrum exhibits distinctive signals for the vinyl proton of the cyclohexene ring, typically appearing as a multiplet around 5.3 parts per million [22] [23]. The isopropyl methyl groups generate a characteristic doublet pattern, while the ring methylene protons produce complex multiplet patterns in the aliphatic region [24]. The hydroxyl proton appears as a broad singlet that can exchange with deuterium oxide [23].

Carbon-13 NMR analysis provides detailed information about the carbon framework, with the quaternary carbon bearing the hydroxyl group appearing in the downfield region around 70-80 parts per million [24] [25]. The alkene carbons exhibit characteristic chemical shifts in the 120-140 parts per million region, while the aliphatic carbons appear in the expected upfield regions [24].

Advanced two-dimensional NMR techniques, including heteronuclear multiple bond connectivity (HMBC) experiments, have been employed to establish complete structural assignments and confirm connectivity patterns within the molecule [24]. These analyses utilize coupling constants of approximately 8 Hz for heteronuclear correlations [24].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of (-)-terpinen-4-ol reveals characteristic fragmentation patterns that facilitate structural identification and differentiation from isomeric compounds [27] [28] [29] [30]. The molecular ion peak appears at mass-to-charge ratio 154, corresponding to the intact molecule [28] [31] [32].

The base peak in electron ionization mass spectra typically occurs at mass-to-charge ratio 71, representing a major fragmentation pathway [28] [32] [33]. Additional significant fragment ions appear at mass-to-charge ratios 111, 93, 86, 69, 43, and 41, each corresponding to specific structural cleavages [28] [32]. The fragment at mass-to-charge ratio 93 results from loss of the isopropyl group (C₃H₇, 43 mass units) from the molecular ion [33].

Gas chromatography-mass spectrometry studies have identified the fragmentation energy profile of terpinen-4-ol with high correlation coefficients when compared to quantum chemical calculations [27] [30]. The characteristic fragmentation pattern includes loss of water (18 mass units) to generate ions at mass-to-charge ratio 136, and subsequent eliminations leading to the observed fragment ion series [29] [33].

Table 5: Major Mass Spectral Fragments of (-)-Terpinen-4-ol

Mass-to-Charge RatioRelative IntensityProposed StructureReference
154VariableMolecular ion [M]⁺ [28] [31] [32]
136Moderate[M-H₂O]⁺ [29] [33]
11152-61%Fragment ion [28] [32]
9343-60%[M-C₃H₇]⁺ [28] [32] [33]
71100%Base peak [28] [32] [33]
4345%C₃H₇⁺ [28] [32]

Infrared Spectroscopy Features

Infrared spectroscopy of (-)-terpinen-4-ol exhibits characteristic absorption bands that correspond to the functional groups present within the molecular structure [35] [36] [38] [39]. The broad hydroxyl stretching vibration appears in the region around 3400 wavenumbers, indicating the presence of the tertiary alcohol functionality [38] [39].

The carbon-hydrogen stretching vibrations manifest as multiple peaks in the 2800-3000 wavenumber region, reflecting the various aliphatic and alkenyl protons within the cyclohexene framework [38] [39]. The carbon-carbon double bond stretching appears in the 1600-1700 wavenumber region, characteristic of trisubstituted alkenes [38].

Carbon-oxygen stretching vibrations of the tertiary alcohol appear around 1100 wavenumbers, while various carbon-carbon stretching and bending modes contribute to the fingerprint region below 1500 wavenumbers [38] [39]. The infrared spectrum serves as a reliable method for compound identification and purity assessment, with conformance to reference spectra used as a quality control parameter [14] [37].

Fourier transform infrared spectroscopy has been successfully employed for the quantitative analysis of (-)-terpinen-4-ol in essential oil matrices using partial least squares regression methods [38]. The technique demonstrates high accuracy for determining concentration levels and detecting adulteration in commercial preparations [38].

Table 6: Key Infrared Absorption Bands for (-)-Terpinen-4-ol

Wavenumber Region (cm⁻¹)AssignmentIntensityReference
~3400O-H stretch (broad)Strong [38] [39]
2800-3000C-H stretchStrong [38] [39]
1600-1700C=C stretchModerate [38]
~1100C-O stretchModerate [38] [39]
<1500Fingerprint regionVariable [38] [39]

XLogP3

2.2

UNII

8VI196VS5T

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(-)-4-terpineol

Dates

Modify: 2023-08-15
Jeroen S. Dickschat, Helge B. Bode, Silke C. Wenzel, Rolf Müller, Stefan Schulz; Biosynthesis and identification of volatiles released by the myxobacterium Stigmatella aurantiaca., ChemBioChem, 611, 2023-2033. DOI:10.1002/cbic.200500174 PMID:16208730

Explore Compound Types